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Compound of Interest

Compound Name: Ioxitalamic Acid-d4

Cat. No.: B13443000 Get Quote

Disclaimer: Publicly available data from preliminary studies specifically on Ioxitalamic Acid-d4
is limited. This guide provides a comprehensive overview of the non-deuterated parent

compound, Ioxitalamic Acid, which is expected to have analogous physicochemical and

biological properties. Ioxitalamic Acid-d4 is primarily utilized as a stable isotope-labeled

internal standard for the quantification of Ioxitalamic Acid in research and drug development.[1]

[2][3]

Introduction
Ioxitalamic Acid is a first-generation, ionic, high-osmolarity iodinated contrast medium.[4][5] It is

a tri-iodinated benzoic acid derivative used in medical imaging to enhance the visibility of

internal structures during X-ray-based procedures such as computed tomography (CT) scans.

The deuterated form, Ioxitalamic Acid-d4, contains four deuterium atoms on the 2-

hydroxyethyl group, making it a valuable tool for metabolic and pharmacokinetic studies of the

parent drug.

Physicochemical Properties
The fundamental physicochemical properties of Ioxitalamic Acid and its deuterated analog are

summarized below.
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Property
Value (Ioxitalamic
Acid)

Value (Ioxitalamic
Acid-d4)

Reference

Chemical Formula C12H11I3N2O5 C12H7D4I3N2O5 ,

Molecular Weight 643.94 g/mol 647.96 g/mol ,

Exact Mass 643.7802 Da 647.96 Da ,

Melting Point 349 °C Not available

Solubility Soluble in water Not available

Osmolarity 1500-1800 mOsm/kg Not available

Pharmacokinetics and Metabolism
Ioxitalamic Acid is a pharmacologically inert compound that is not metabolized in the body. Its

primary mechanism of action is the physical attenuation of X-rays due to its high iodine content.

Parameter Value Reference

Volume of Distribution 194 ml/kg

Protein Binding 0-27%

Elimination Half-Life 1.1 hours

Total Clearance Rate 120 ml/min

Absorption, Distribution, and Excretion
When administered orally, Ioxitalamic Acid is not absorbed in the gastrointestinal tract and is

eliminated in the feces. In the event of an intestinal perforation, it is completely absorbed.

Intravascular administration leads to rapid distribution in the interstitial and intravascular

compartments, followed by renal excretion via glomerular filtration without tubular reabsorption

or secretion. In cases of renal impairment, elimination can occur through biliary, salivary, and

colic routes.
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Pharmacokinetic Pathway of Ioxitalamic Acid

Experimental Protocols
Synthesis of Ioxitalamic Acid
The following is a general synthetic route for Ioxitalamic Acid as described in the literature.

Esterification: 5-nitroisophthalic acid is subjected to an ethyl ester reaction.

Hydrolysis: The resulting product undergoes hydrolysis.

Amidation: An amidation reaction is performed.

Reduction: The nitro group is reduced to an amino group.

Iodination: The benzene ring is iodinated.

Acetylation: The amino group is acetylated to yield Ioxitalamic Acid.
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Synthetic Workflow for Ioxitalamic Acid

Toxicology and Safety
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Preclinical studies have indicated a relatively wide safety margin for Ioxitalamic Acid, with an

LD50 exceeding 5 g/kg in mice when administered orally. However, its high osmolality is

associated with potential side effects, including renal toxicity, vasodilation, bradycardia, and

pulmonary hypertension. In vitro studies on human renal proximal tubule epithelial cells (HK-2)

showed a cytotoxic effect with an IC50 of approximately 30 mg/ml after 48 hours of treatment.

Conclusion
Ioxitalamic Acid is a well-characterized iodinated contrast medium. While specific preliminary

studies on its deuterated analog, Ioxitalamic Acid-d4, are not extensively documented in the

public domain, its primary role is understood to be that of a stable isotope-labeled standard for

analytical and research purposes. The data and protocols presented for the parent compound

provide a strong foundation for its use and for the design of future studies involving Ioxitalamic
Acid-d4. Further research is warranted to delineate any subtle differences in the properties and

behavior of the deuterated form compared to the non-deuterated Ioxitalamic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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